

# 1,2-Diallyloxybenzene: Structural Profiling, Synthetic Methodologies, and Downstream Applications

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## Compound of Interest

Compound Name:	1,2-Diallyloxybenzene
CAS No.:	4218-87-5
Cat. No.:	B117500

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## Executive Summary

**1,2-Diallyloxybenzene**, formally recognized by IUPAC as 1,2-bis(prop-2-enoxy)benzene, is a bis-allylated phenolic ether that serves as a critical intermediate in advanced organic synthesis, materials science, and pharmaceutical development[1]. Characterized by its dual terminal alkene functionalities and electron-rich aromatic core, this compound is primarily utilized as a precursor for macrocyclic ligand synthesis and as a substrate for the thermal Claisen rearrangement[2],[3]. This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its synthetic methodologies, and its role in generating bio-based alternatives to bisphenol A (BPA) in epoxy resin manufacturing[2].

## Structural and Physicochemical Profiling

The molecular architecture of **1,2-diallyloxybenzene** consists of a central benzene ring substituted at the ortho positions (1,2-positions) with two allyloxy groups. The presence of the ether linkages donates electron density into the aromatic ring via resonance, activating the

ortho and para positions for potential electrophilic aromatic substitution, though its primary utility lies in the reactivity of the allyl appendages.

## Quantitative Physicochemical Data

To facilitate rapid reference and analytical validation, the core physicochemical and identifier data for **1,2-diallyloxybenzene** are summarized below:

Parameter	Specification / Value
IUPAC Name	1,2-bis(prop-2-enoxy)benzene[1]
Common Synonyms	1,2-Diallyloxybenzene; Catechol diallyl ether; 1,2-bis(allyloxy)benzene[1]
CAS Registry Number	4218-87-5[1]
Molecular Formula	C12H14O2[1]
Monoisotopic Mass	190.09938 Da[4]
Predicted [M+H] <sup>+</sup> Adduct	m/z 191.106[4]
SMILES String	C=CCOC1=CC=CC=C1OCC=C[1]
InChIKey	GZWLFCGQNCRLIN-UHFFFAOYSA-N[1]

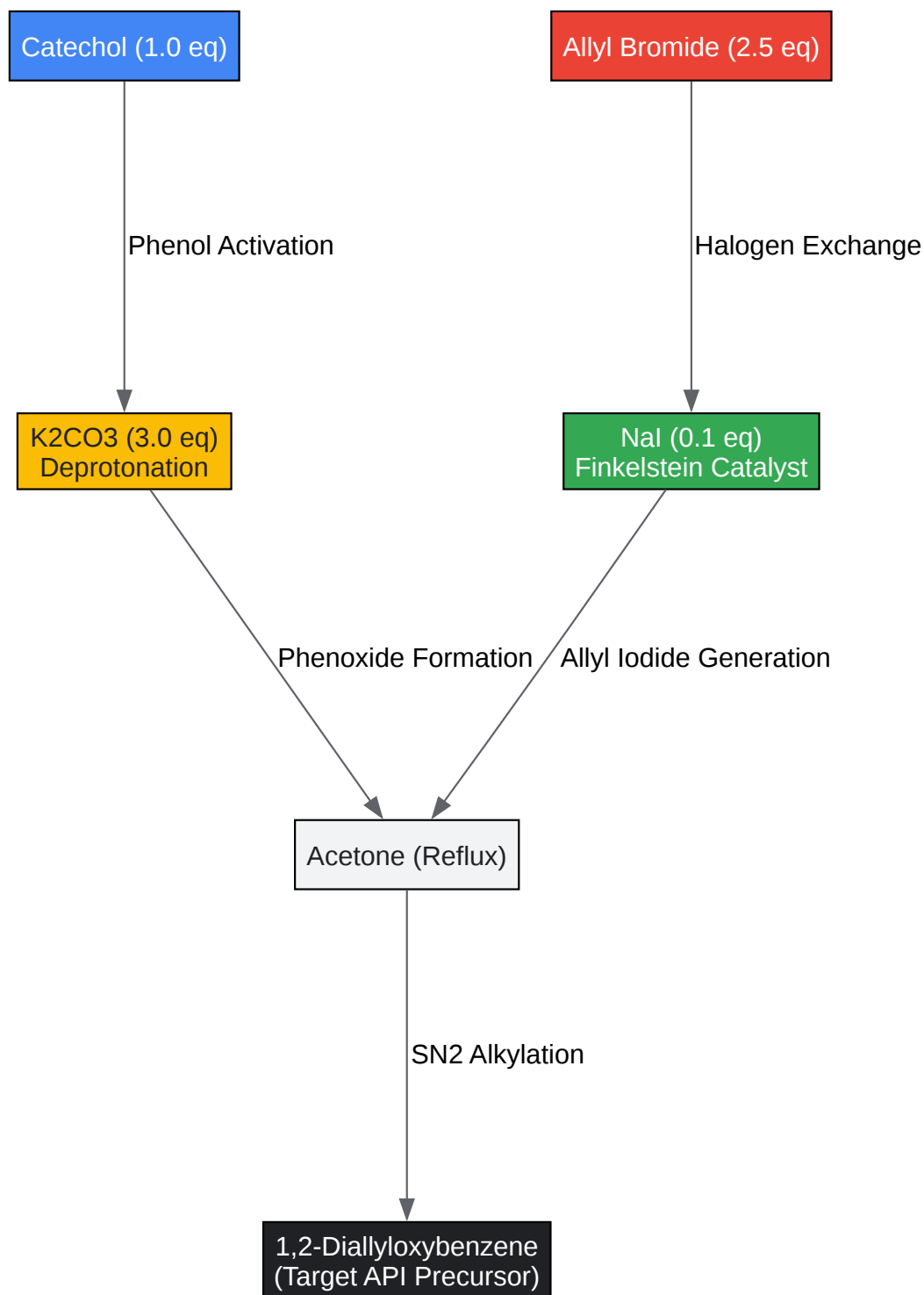
## Synthetic Methodology & Mechanistic Causality

The synthesis of **1,2-diallyloxybenzene** is classically achieved via a double Williamson ether synthesis (an SN<sub>2</sub> alkylation) using catechol (pyrocatechol) and allyl bromide[3]. Designing a high-yielding protocol requires careful selection of base, catalyst, and solvent to suppress side reactions such as C-alkylation or incomplete O-alkylation.

### Causality Behind Experimental Choices

- **Base Selection (K<sub>2</sub>CO<sub>3</sub>):** Anhydrous potassium carbonate is selected because it is sufficiently basic to deprotonate the phenolic hydroxyl groups of catechol, generating the highly nucleophilic phenoxide in situ. Crucially, it is mild enough to prevent the base-catalyzed degradation or elimination of the allyl halide[5].

- Kinetic Accelerator (NaI): The addition of sodium iodide acts as a Finkelstein catalyst. NaI converts the allyl bromide into allyl iodide in situ. Because the iodide ion is a superior leaving group compared to bromide, allyl iodide acts as a more potent electrophile for the SN2 reaction, significantly accelerating the reaction rate and driving it to completion[3].
- Solvent Dynamics (Acetone): Acetone is utilized as a polar aprotic solvent. It effectively solvates the potassium cations, leaving the phenoxide anions "naked" and highly reactive. Furthermore, acetone facilitates the precipitation of sodium bromide (NaBr), which drives the Finkelstein equilibrium forward[3].



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Workflow for the SN<sub>2</sub> synthesis of **1,2-diallyloxybenzene** from catechol.

## Step-by-Step Experimental Protocol (Self-Validating System)

### Phase 1: Reaction Assembly

- In a 500 mL flame-dried round-bottom flask, charge catechol (15.0 g, 136 mmol) and anhydrous K<sub>2</sub>CO<sub>3</sub> (56.5 g, 409 mmol)[3].
- Add sodium iodide (2.04 g, 13.6 mmol) to the solid mixture[3].
- Suspend the reactants in 250 mL of anhydrous acetone and stir at ambient temperature (20°C) for 15 minutes to initiate phenoxide formation[3].

Phase 2: Alkylation & Reflux 4. Dropwise, add allyl bromide (29.0 mL, 341 mmol) to the stirring suspension[3]. 5. Equip the flask with a reflux condenser and heat the reaction mixture to 60°C (acetone reflux) for 12–16 hours. 6. Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane eluent. The reaction is complete when the catechol spot (  $R_f \approx 0.2$  ) is completely consumed, replaced by a single non-polar product spot (  $R_f \approx 0.7$  ).

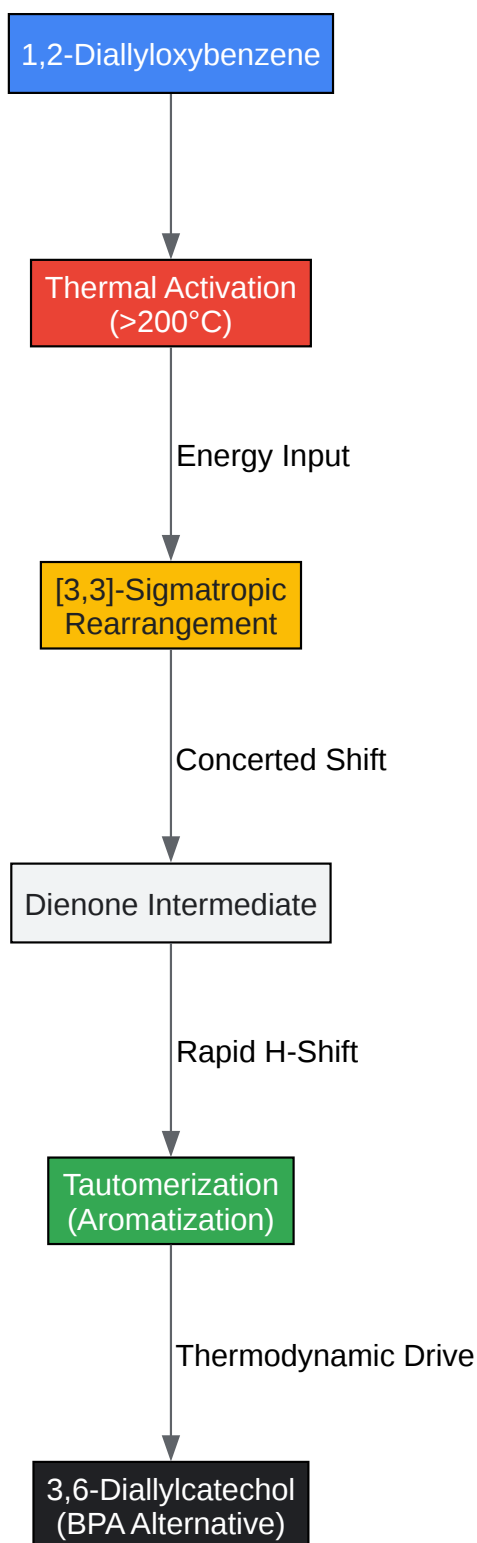
Phase 3: Workup & Isolation 7. Cool the reaction mixture to room temperature and filter off the inorganic salts ( KBr , unreacted K<sub>2</sub>CO<sub>3</sub>, NaI ). Wash the filter cake with an additional 50 mL of acetone. 8. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone solvent. 9. Dissolve the resulting crude oil in 200 mL of dichloromethane (DCM) and wash sequentially with 1M NaOH (2 x 100 mL) to remove any unreacted catechol, followed by brine (100 mL). 10. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo to yield **1,2-diallyloxybenzene** as a pale yellow oil.

Phase 4: Analytical Validation 11. NMR Confirmation: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) must show a doublet at  $\delta$  4.51 ppm (4H, O-CH<sub>2</sub>), a multiplet at  $\delta$  6.0-6.1 ppm (2H, internal alkene), and multiplets at  $\delta$  5.2-5.4 ppm (4H, terminal alkene)[2]. Aromatic protons appear as a multiplet around  $\delta$  6.8-6.9 ppm (4H)[6]. 12. Mass Spectrometry: Confirm the [M+H]<sup>+</sup> adduct at  $m/z$  191.106 via LC-MS[4].

## Downstream Applications: The Claisen Rearrangement

A primary downstream application of **1,2-diallyloxybenzene** is its subjection to the thermal ortho-Claisen rearrangement. When heated above 200°C, the compound undergoes a concerted [3,3]-sigmatropic rearrangement. The allyl groups migrate to the ortho positions of the aromatic ring, passing through a transient dienone intermediate before rapidly tautomerizing back to a stable aromatic bisphenol (e.g., 3,6-diallylcatechol).

This resulting bisphenol serves as a critical, bio-based alternative to bisphenol A (BPA) in the synthesis of advanced epoxy resins, aligning with green chemistry initiatives to replace toxic, fossil-derived monomers[2].



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Mechanistic pathway of the thermal [3,3]-sigmatropic Claisen rearrangement.

## References

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